molecular formula C25H22BrNO5 B13375823 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375823
M. Wt: 496.3 g/mol
InChI Key: UNJYYXZTLAWUMB-UHFFFAOYSA-N
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Description

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C25H22BrNO5

Molecular Weight

496.3 g/mol

IUPAC Name

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]indol-2-one

InChI

InChI=1S/C25H22BrNO5/c1-31-22-11-4-5-12-23(22)32-14-13-27-20-10-3-2-9-19(20)25(30,24(27)29)16-21(28)17-7-6-8-18(26)15-17/h2-12,15,30H,13-14,16H2,1H3

InChI Key

UNJYYXZTLAWUMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylacetic acid and 2-methoxyphenol.

    Formation of Intermediate: The 3-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form an ester.

    Cyclization: The ester undergoes cyclization in the presence of a suitable catalyst to form the indole ring.

    Final Steps:

Chemical Reactions Analysis

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .

Comparison with Similar Compounds

Compared to other indole derivatives, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and diverse functional groups make it a valuable molecule for various scientific research applications.

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